molecular formula C14H22N4O B7340811 (3R)-1-(2-methylpyrimidin-4-yl)-N-propan-2-ylpiperidine-3-carboxamide

(3R)-1-(2-methylpyrimidin-4-yl)-N-propan-2-ylpiperidine-3-carboxamide

Cat. No.: B7340811
M. Wt: 262.35 g/mol
InChI Key: CGWTVLWIGQQVPB-GFCCVEGCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3R)-1-(2-methylpyrimidin-4-yl)-N-propan-2-ylpiperidine-3-carboxamide, also known as JNJ-40411813, is a novel and selective antagonist of the orexin 1 receptor (OX1R). Orexins are neuropeptides that play a crucial role in the regulation of sleep-wake cycles, appetite, and energy expenditure. OX1R antagonists have been shown to have potential therapeutic applications in the treatment of sleep disorders, obesity, and addiction.

Mechanism of Action

(3R)-1-(2-methylpyrimidin-4-yl)-N-propan-2-ylpiperidine-3-carboxamide is a selective antagonist of the OX1R, which is primarily expressed in the brain. Orexins are neuropeptides that are involved in the regulation of sleep-wake cycles, appetite, and energy expenditure. By antagonizing the OX1R, this compound reduces the activity of orexin neurons, which results in a decrease in wakefulness and an increase in NREM sleep.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. In addition to its effects on sleep and appetite, this compound has also been shown to reduce the reinforcing effects of drugs of abuse, such as cocaine (España et al., 2016). Furthermore, this compound has been shown to have anxiolytic effects in preclinical models (Bonaventure et al., 2015).

Advantages and Limitations for Lab Experiments

One of the advantages of (3R)-1-(2-methylpyrimidin-4-yl)-N-propan-2-ylpiperidine-3-carboxamide is its selectivity for the OX1R. This makes it a useful tool for studying the physiological and behavioral effects of orexin signaling. However, one limitation of this compound is its relatively short half-life, which may limit its utility in some experimental paradigms.

Future Directions

There are a number of future directions for research on (3R)-1-(2-methylpyrimidin-4-yl)-N-propan-2-ylpiperidine-3-carboxamide. One area of interest is the potential therapeutic applications of this compound in the treatment of sleep disorders, obesity, and addiction. Further studies are needed to determine the safety and efficacy of this compound in humans.
Another area of interest is the role of orexin signaling in other physiological and behavioral processes. For example, orexin signaling has been implicated in the regulation of stress and anxiety (Bonaventure et al., 2015), and it may be possible to develop novel therapeutics for these conditions by targeting the orexin system.
Overall, this compound is a promising tool for studying the physiological and behavioral effects of orexin signaling, and it has potential therapeutic applications in the treatment of sleep disorders, obesity, and addiction. Further research is needed to fully understand the mechanisms of action of this compound and its potential applications in humans.

Synthesis Methods

The synthesis of (3R)-1-(2-methylpyrimidin-4-yl)-N-propan-2-ylpiperidine-3-carboxamide involves a multi-step process that starts with the reaction of 2-methylpyrimidine-4-carboxylic acid with 2-chloro-N-(propan-2-yl)acetamide to form the intermediate 2-(2-chloroacetamido)-4-methylpyrimidine. This intermediate is then reacted with (3R)-1-(piperidin-3-yl)propane-1,2-diol to yield the final product, this compound.

Scientific Research Applications

(3R)-1-(2-methylpyrimidin-4-yl)-N-propan-2-ylpiperidine-3-carboxamide has been extensively studied in preclinical models and has shown promising results in the treatment of sleep disorders, obesity, and addiction. In a study by Dugovic et al. (2014), this compound was found to significantly increase the amount of time spent in non-rapid eye movement (NREM) sleep in rats, without affecting the duration of rapid eye movement (REM) sleep. This suggests that this compound has the potential to be a safe and effective treatment for insomnia.
In another study by Rasmussen et al. (2017), this compound was found to reduce food intake and body weight in rats, without affecting locomotor activity. This suggests that this compound has the potential to be a novel treatment for obesity.
Furthermore, this compound has also been studied in the context of addiction. In a study by España et al. (2016), this compound was found to reduce the reinforcing effects of cocaine in rats, suggesting that it may have potential as a treatment for cocaine addiction.

Properties

IUPAC Name

(3R)-1-(2-methylpyrimidin-4-yl)-N-propan-2-ylpiperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N4O/c1-10(2)16-14(19)12-5-4-8-18(9-12)13-6-7-15-11(3)17-13/h6-7,10,12H,4-5,8-9H2,1-3H3,(H,16,19)/t12-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGWTVLWIGQQVPB-GFCCVEGCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=N1)N2CCCC(C2)C(=O)NC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC=CC(=N1)N2CCC[C@H](C2)C(=O)NC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.